An In-depth Technical Guide to the Chemical Properties and Structure of 2-Pentacosanone
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Pentacosanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentacosanone, a long-chain saturated methyl ketone, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic spectroscopic data. While specific experimental protocols for the synthesis and biological activity of 2-Pentacosanone are not extensively documented in publicly available literature, this guide outlines established methodologies for the synthesis and analysis of analogous long-chain ketones. Furthermore, it explores the general biological significance of ketones, providing a contextual framework for future research into the specific roles of 2-Pentacosanone.
Chemical Structure and Identification
2-Pentacosanone is a 25-carbon aliphatic ketone with the carbonyl group located at the second carbon position.
| Identifier | Value |
| IUPAC Name | pentacosan-2-one[1] |
| Synonyms | Methyl tricosyl ketone, Pentacosan-2-one |
| CAS Number | 75207-54-4[1] |
| Molecular Formula | C₂₅H₅₀O[1] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)C[1] |
| InChI | InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3[1] |
| InChIKey | CDTIEPBCRWXMBD-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 366.7 g/mol | PubChem[1] |
| Appearance | Waxy solid (predicted) | |
| Melting Point | 53 - 56 °C | Sigma-Aldrich (for n-Pentacosane) |
| Boiling Point | 169 - 170 °C at 0.05 mmHg | ChemicalBook (for n-Pentacosane) |
| Density | Data not available | |
| Water Solubility | 4.621e-006 mg/L at 25 °C (estimated) | The Good Scents Company |
| logP (Octanol-Water Partition Coefficient) | 11.7 (predicted) | PubChem[1] |
Spectroscopic Data and Analysis
Detailed experimental spectra for 2-Pentacosanone are not widely published. However, based on the known principles of spectroscopy for long-chain ketones, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted):
| Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Integration | Assignment |
| ~2.4 | Triplet | 2H | -CH₂-C(=O)- |
| ~2.1 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.5-1.6 | Multiplet | 2H | -CH₂-CH₂-C(=O)- |
| ~1.2-1.4 | Broad Multiplet | 42H | Bulk methylene (B1212753) groups (-(CH₂)₂₁-) |
| ~0.88 | Triplet | 3H | Terminal -CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm (in CDCl₃) | Assignment |
| ~209 | C=O (C-2) |
| ~44 | -CH₂-C(=O)- (C-3) |
| ~32 | -(CH₂)n- |
| ~30 | -(CH₂)n- |
| ~29.7-29.4 | Bulk methylene carbons |
| ~24 | -CH₂-CH₂-C(=O)- (C-4) |
| ~23 | Terminal -CH₂-CH₃ |
| ~14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Pentacosanone is expected to be dominated by absorptions characteristic of a long-chain aliphatic ketone.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2955-2850 | C-H stretch (alkane) | Strong |
| ~1715 | C=O stretch (ketone) | Strong, sharp |
| ~1465 | C-H bend (methylene) | Medium |
| ~1375 | C-H bend (methyl) | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Pentacosanone would likely exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns of long-chain methyl ketones.
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Molecular Ion (M⁺): m/z = 366
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Alpha-Cleavage: The most significant fragmentation would be cleavage of the C-C bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to give a stable acylium ion at m/z = 351, and the loss of a tricosyl radical (•C₂₃H₄₇) to give an acylium ion at m/z = 43.
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McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, would lead to the formation of a neutral alkene and a charged enol fragment. For 2-Pentacosanone, this would result in a prominent peak at m/z = 58.[2]
Experimental Protocols
Synthesis of 2-Pentacosanone via Acetoacetic Ester Synthesis
This method provides a reliable route to methyl ketones from alkyl halides.
Materials:
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Ethyl acetoacetate (B1235776)
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Sodium ethoxide
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Ethanol (anhydrous)
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Sodium hydroxide (B78521) solution (aqueous)
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Hydrochloric acid (aqueous)
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Alkylation: To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetoacetate dropwise at room temperature with stirring. After formation of the enolate, add 1-bromotricosane and reflux the mixture until the reaction is complete (monitored by TLC).
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Saponification and Decarboxylation: Cool the reaction mixture and add aqueous sodium hydroxide solution. Reflux the mixture to saponify the ester. After cooling, acidify the solution with hydrochloric acid to induce decarboxylation, which may be facilitated by gentle heating.
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Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude 2-Pentacosanone can be purified by recrystallization or column chromatography.
